molecular formula C19H26ClN5O3S B2496698 1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride CAS No. 1185120-49-3

1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride

Cat. No.: B2496698
CAS No.: 1185120-49-3
M. Wt: 439.96
InChI Key: LMJANRJASXRJTA-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines an imidazole ring, a piperazine ring, and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Sulfonylation: The sulfonyl group is introduced by reacting pyrrolidine with chlorosulfonic acid.

    Coupling Reactions: The final compound is formed by coupling the imidazole, piperazine, and sulfonyl components under specific conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperazine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted imidazole or piperazine derivatives.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Pharmaceutical Development: Explored as a lead compound for drug development due to its unique structure and biological activity.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-(1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride
  • 1-(1-methyl-1H-imidazol-2-yl)-4-[4-(morpholine-1-sulfonyl)benzoyl]piperazine hydrochloride

Comparison:

  • Structural Differences: The presence or absence of the methyl group and the type of sulfonyl group attached.
  • Biological Activity: Variations in biological activity due to differences in molecular interactions and binding affinities.
  • Chemical Properties: Differences in solubility, stability, and reactivity based on structural modifications.

1-(1-methyl-1H-imidazol-2-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine hydrochloride stands out due to its unique combination of functional groups, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S.ClH/c1-21-11-8-20-19(21)23-14-12-22(13-15-23)18(25)16-4-6-17(7-5-16)28(26,27)24-9-2-3-10-24;/h4-8,11H,2-3,9-10,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJANRJASXRJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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